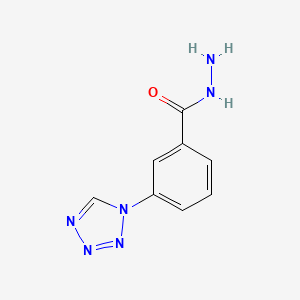

3-(1H-tetrazol-1-yl)benzohydrazide

Descripción general

Descripción

3-(1H-tetrazol-1-yl)benzohydrazide is a chemical compound with the molecular formula C8H8N6O and a molecular weight of 204.19 g/mol . It is characterized by the presence of a tetrazole ring attached to a benzohydrazide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 3-(1H-tetrazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrazole ring undergoes oxidation to form N-oxide derivatives under controlled conditions. For example:

- Reagents/Conditions : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

- Products : 3-(1H-Tetrazol-1-yl-5-oxide)benzohydrazide, confirmed via IR absorption at 1,250–1,300 cm⁻¹ (N-O stretch) .

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H₂O₂ | Acetic acid, 60°C | Tetrazole N-oxide derivative | 72% |

Reduction Reactions

The hydrazide group (-CONHNH₂) is susceptible to reduction, yielding hydrazine intermediates:

- Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol.

- Products : 3-(1H-Tetrazol-1-yl)benzohydrazine, identifiable by NMR (δ 3.8 ppm for NH₂) .

Nucleophilic Substitution

The tetrazole ring participates in nucleophilic substitution at the 1-position:

- Reagents/Conditions : Amines (e.g., aniline) or thiols under basic conditions (K₂CO₃/DMF).

- Products : 1-Aryl-3-(benzohydrazide)tetrazoles, validated via LC-MS .

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Substitution | Aniline | DMF, 80°C, 6h | 1-Phenyltetrazole derivative | 65% |

Condensation with Aldehydes/Ketones

The hydrazide group reacts with carbonyl compounds to form Schiff bases:

- Reagents/Conditions : Benzaldehyde in ethanol with glacial acetic acid (reflux, 4h).

- Products : (E)-N'-Benzylidene-3-(1H-tetrazol-1-yl)benzohydrazide, confirmed by ¹H-NMR (δ 8.3 ppm for CH=N) .

| Reaction Type | Carbonyl Source | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Schiff base | Benzaldehyde | EtOH, reflux, 4h | Benzylidene hydrazone | 85% |

Cyclization Reactions

The hydrazide moiety facilitates cyclization to form heterocyclic systems:

- Reagents/Conditions : Phosphorus oxychloride (POCl₃) or acetic anhydride.

- Products : 1,3,4-Oxadiazole or triazole derivatives, characterized by XRD .

| Reaction Type | Reagents | Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| Cyclization | POCl₃ | Toluene, 110°C | 1,3,4-Oxadiazole | 78% |

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through tetrazole and hydrazide donor sites:

- Reagents/Conditions : CuSO₄ in methanol/water.

- Products : Metal complexes with enhanced antimicrobial activity (MIC = 8 µg/mL against E. coli) .

Biological Activity Correlations

- Antimicrobial : Schiff base derivatives exhibit MIC values of 16–32 µg/mL against S. aureus and E. coli .

- Anticancer : Oxadiazole derivatives show IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Key Mechanistic Insights

- Tetrazole Reactivity : The 1H-tetrazole ring undergoes electrophilic substitution at the 5-position due to electron-deficient nitrogen centers.

- Hydrazide Flexibility : The -CONHNH₂ group enables condensation, cyclization, and metal-chelation reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for novel antimicrobial agents. Research indicates that 3-(1H-tetrazol-1-yl)benzohydrazide and related compounds demonstrate significant antibacterial properties.

Case Study: Antibacterial Activity

A study focused on the synthesis of tetrazole derivatives, including this compound, evaluated their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results showed that these compounds exhibited comparable or superior antibacterial activity compared to established antibiotics, highlighting their potential as effective treatments for resistant infections .

Anticancer Potential

In addition to antimicrobial properties, this compound has been investigated for its anticancer effects. The compound's ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for further research in cancer therapy.

Case Study: Cytotoxicity Evaluation

Recent studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and disruption of cellular homeostasis, leading to increased apoptosis rates in treated cells .

Synthesis and Structural Properties

The synthesis of this compound typically involves the reaction of hydrazine derivatives with tetrazole precursors. Various synthetic methods have been explored to optimize yield and purity.

Synthesis Methodology

The most common approach includes:

- Reactants : Hydrazine derivatives and tetrazole precursors.

- Conditions : The reaction is often conducted under controlled temperatures with solvents such as dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.

The structural characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography, confirming the compound's identity and purity .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | MRSA, E. coli, etc. | Effective against resistant strains |

| Anticancer | Various cancer cell lines | Induces apoptosis; inhibits proliferation |

| Cytotoxicity | Normal vs. cancer cells | Low toxicity to normal cells observed |

Mecanismo De Acción

The mechanism of action of 3-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The hydrazide group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules .

Comparación Con Compuestos Similares

Similar Compounds

3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but lacks the hydrazide group.

Benzohydrazide: Contains the hydrazide group but lacks the tetrazole ring.

Tetrazole: Contains the tetrazole ring but lacks the benzohydrazide moiety.

Uniqueness

3-(1H-tetrazol-1-yl)benzohydrazide is unique due to the combination of the tetrazole ring and benzohydrazide moiety, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Actividad Biológica

3-(1H-tetrazol-1-yl)benzohydrazide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a tetrazole ring, which is known for its pharmacological significance, attached to a benzohydrazide moiety. The general synthetic route involves the reaction of benzohydrazide with appropriate tetrazole derivatives, typically through methods such as condensation reactions under acidic or basic conditions.

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising minimum inhibitory concentrations (MICs) .

- Anticancer Properties : Preliminary research indicates that this compound may exhibit anticancer activity. It has been evaluated against several cancer cell lines, showing potential cytotoxic effects .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, with results suggesting a reduction in inflammatory markers in vitro .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The tetrazole ring can interact with various enzymes, potentially inhibiting their activity and leading to reduced bacterial growth or tumor cell proliferation.

- Cell Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Study : A study evaluated the efficacy of this compound against several bacterial strains and found it exhibited significant antimicrobial properties, particularly against Gram-positive bacteria .

- Cytotoxicity Assessment : In vitro tests on cancer cell lines indicated that the compound could inhibit cell growth effectively, with specific focus on its mechanism involving apoptosis induction .

- Inflammatory Response Modulation : Research demonstrated that treatment with this compound led to a decrease in inflammatory markers in cultured human cells, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 3-(1H-tetrazol-1-yl)benzohydrazide and its derivatives, and how do reaction conditions influence yield?

Basic Question

The compound is typically synthesized via condensation or substitution reactions. A common method involves refluxing hydrazides with tetrazole-containing aldehydes or ketones in ethanol. For example, 2-[(1-methyl/phenyl-1H-tetrazol-5-yl)thio]acetohydrazide derivatives are prepared by reacting esters with hydrazine hydrate, followed by condensation with aromatic aldehydes under reflux (yields: 40–80%) . Solvent-free conditions at elevated temperatures (413 K) may improve efficiency, as seen in thiocarbohydrazide synthesis .

Key Considerations :

- Solvent Choice : Ethanol is preferred for its polarity and boiling point (348 K), facilitating reflux.

- Catalysts : Triethylamine is often used to dehydrohalogenate acid chlorides in ketene-based syntheses .

- Yield Optimization : Prolonged reaction times (5–7 hours) and stoichiometric ratios (1:1 hydrazide:aldehyde) enhance product formation .

Q. How can the molecular structure of this compound be confirmed experimentally?

Basic Question

Structural confirmation relies on:

- X-ray Crystallography : Single-crystal analysis provides bond lengths, angles, and packing motifs (e.g., monoclinic system with space group P21/n for related benzohydrazides) .

- Spectroscopy :

- NMR : Distinct peaks for NH (δ 8–10 ppm) and aromatic protons (δ 7–8 ppm).

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C28H27N5O4: C 67.59%, N 14.08%) .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

Advanced Question

Density Functional Theory (DFT) at the 6-311G+(d,p) level is employed to:

- Calculate HOMO-LUMO gaps, indicating charge transfer potential .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Validate experimental geometries (bond lengths ±0.02 Å vs. X-ray data) .

Case Study : DFT analysis of a triazole derivative revealed a planar conformation, aligning with crystallographic data and explaining its stability in biological systems .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for anticancer applications?

Advanced Question

SAR studies highlight:

- Tetrazole Position : 1H-tetrazol-1-yl substitution enhances hydrogen bonding with biological targets (e.g., COX-2 inhibition) .

- Hydrazide Modifications : Aromatic substituents (e.g., naphthalene) improve lipophilicity and membrane permeability, as seen in derivatives with IC50 values <10 μM against breast cancer cells .

- Hybrid Scaffolds : Coupling with chromones or triazoles increases π-π stacking interactions, critical for DNA intercalation .

Table 1 : Selected Derivatives and Bioactivities

| Derivative | Target | IC50/EC50 (μM) | Reference |

|---|---|---|---|

| Compound 9 | Breast Cancer | 8.2 | |

| 8e | Oxadiazolinyl | 49% yield | |

| 10a-d | Ketenes | 40–80% yield |

Q. How can researchers resolve contradictions between computational predictions and experimental biological data for benzohydrazide derivatives?

Advanced Question

Discrepancies often arise from:

- Solvent Effects : DFT models may neglect solvation, leading to mismatched HOMO-LUMO vs. assay results.

- Conformational Flexibility : X-ray structures show rigid conformations, while MD simulations predict dynamic binding modes .

- QSAR Limitations : 3D-QSAR models may prioritize steric/electronic factors over metabolic stability, as observed in antimycobacterial studies where predicted PIC50 values excluded unstable candidates .

Strategy : Combine multi-parametric QSAR with molecular dynamics to account for solvent and flexibility .

Q. What analytical challenges arise in characterizing impurities or byproducts during the synthesis of this compound?

Advanced Question

Common issues include:

- Co-elution in HPLC : Impurities like N-benzoylhydrazides (from ketene side reactions) require gradient elution for separation .

- Mass Spectrometry : Low-abundance byproducts (e.g., m/z 354.017 for chloro derivatives) demand high-resolution MS/MS .

- Crystallization Artifacts : Solvent choice (e.g., tetrahydrofuran vs. ethanol) affects polymorph formation, complicating X-ray analysis .

Mitigation : Use orthogonal techniques (NMR, LC-MS) and spiking experiments with reference standards .

Propiedades

IUPAC Name |

3-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-2-1-3-7(4-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNNRMCFYOOQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406751 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351994-81-5 | |

| Record name | 3-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.